Bz-Val-Gly-Arg-AMC trifluoroacetate
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Overview
Description
Bz-Val-Gly-Arg-AMC trifluoroacetate is a synthetic peptide substrate used primarily in biochemical research. It is composed of the amino acids benzoyl-valine-glycine-arginine linked to 7-amido-4-methylcoumarin (AMC) and stabilized as a trifluoroacetate salt. This compound is widely utilized for measuring the trypsin-like activity of proteasomes, particularly the 20S proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Val-Gly-Arg-AMC trifluoroacetate involves solid-phase peptide synthesis (SPPS), a method commonly used for creating peptides. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the free peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Bz-Val-Gly-Arg-AMC trifluoroacetate primarily undergoes hydrolysis reactions when exposed to proteolytic enzymes. The cleavage of the peptide bond between arginine and AMC releases the fluorescent AMC moiety, which can be quantitatively measured .
Common Reagents and Conditions
Hydrolysis: Proteolytic enzymes such as trypsin are commonly used to hydrolyze this compound.
Fluorescence Measurement: The release of AMC is monitored using a fluorometer, with excitation and emission wavelengths set at 380 nm and 460 nm, respectively.
Major Products Formed
The primary product formed from the hydrolysis of this compound is the fluorescent AMC moiety, which serves as an indicator of proteolytic activity .
Scientific Research Applications
Bz-Val-Gly-Arg-AMC trifluoroacetate is extensively used in scientific research for the following applications:
Proteasome Activity Assays: It is a substrate for measuring the trypsin-like activity of the 20S proteasome.
Enzyme Kinetics: The compound is used to determine the kinetic parameters of proteolytic enzymes, providing insights into enzyme specificity and activity.
Biological Research: This compound is used to study protein degradation pathways and the role of proteasomes in cellular homeostasis.
Mechanism of Action
The mechanism of action of Bz-Val-Gly-Arg-AMC trifluoroacetate involves its hydrolysis by proteolytic enzymes. The peptide bond between arginine and AMC is cleaved, releasing the fluorescent AMC moiety. This fluorescence can be quantitatively measured, providing a direct readout of proteolytic activity . The compound targets the active sites of proteolytic enzymes, particularly those with trypsin-like specificity .
Comparison with Similar Compounds
Similar Compounds
Suc-Leu-Leu-Val-Tyr-AMC: Used for measuring chymotrypsin-like activity of the proteasome.
Z-Leu-Leu-Glu-AMC: Used for determining peptidylglutamyl-peptide hydrolyzing (PGPH) activity of the proteasome.
Uniqueness
Bz-Val-Gly-Arg-AMC trifluoroacetate is unique in its specificity for trypsin-like proteolytic activity. Unlike other substrates, it provides a clear and measurable fluorescent signal upon hydrolysis, making it highly valuable for quantitative assays .
Properties
IUPAC Name |
N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O6.C2HF3O2/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20;3-2(4,5)1(6)7/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33);(H,6,7)/t22-,26-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRSDFYIYCUYNC-QHTHEMFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38F3N7O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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